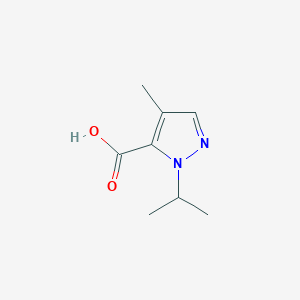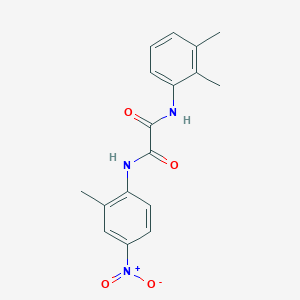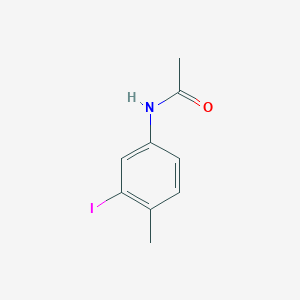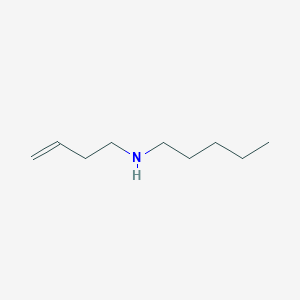
4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 4-position and an isopropyl group at the 1-position, with a carboxylic acid functional group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-oxobutanoic acid with hydrazine hydrate, followed by alkylation with isopropyl bromide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and alkylation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
科学研究应用
4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
- 4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylicacid
- 4-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylicacid
- 4-methyl-1-(propan-2-yl)-1H-pyrazole-2-carboxylicacid
Comparison: Compared to these similar compounds, 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid is unique due to the position of the carboxylic acid group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties, making it a distinct compound of interest.
属性
IUPAC Name |
4-methyl-2-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)6(3)4-9-10/h4-5H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQXJYXOEVPBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668262.png)
![8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline](/img/structure/B2668263.png)

![ethyl 2-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2668266.png)
![3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2668270.png)
![4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2668271.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2668272.png)
![{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2668273.png)
![methyl 2-{[4-(4-fluorophenyl)-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2668274.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2668275.png)
![(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2668277.png)
![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2668278.png)

